molecular formula C6H9N3O2 B1594450 5-(Ethylamino)-uracil CAS No. 6339-10-2

5-(Ethylamino)-uracil

Cat. No. B1594450
CAS RN: 6339-10-2
M. Wt: 155.15 g/mol
InChI Key: IJUUBHIVICKRRT-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and any common names or synonyms it might have. It may also include information on its appearance (such as color and state of matter at room temperature) and any notable physical or chemical properties .


Synthesis Analysis

This would involve a detailed look at how the compound is synthesized. This can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used can include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and studying the products of these reactions .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound. Physical properties can include melting point, boiling point, solubility, and density. Chemical properties can include reactivity, acidity or basicity, and stability .

Scientific Research Applications

Polymer Chemistry

5-Substituted uracils, including derivatives like 5-(Ethylamino)-uracil, have been utilized in the synthesis of polymers. A study by Seita, Kinoshita, and Imoto (1973) explored the combination of halogenation, phosphorylation, and amination processes to synthesize compounds like 5-(Ethylamino)-uracil, which were then coupled with poly (vinyl alcohol) to create polymers with 5-substituted uracils as pending groups (Seita, Kinoshita, & Imoto, 1973).

Anticancer Research

5-(Ethylamino)-uracil derivatives have shown potential in anticancer research. Fabrissin et al. (1976) synthesized various 5-diethylaminomethyl derivatives of uracil and 2-thiouracil, evaluating their anticancer activity in vitro and in vivo, with some compounds exhibiting significant cytotoxic activity (Fabrissin et al., 1976).

Enzyme Inhibition Studies

In the field of enzyme inhibition, 5-(Ethylamino)-uracil derivatives have been researched for their potential as inhibitors. Pomeisl, Holý, and Pohl (2007) prepared 5-aryl-1-[2-(phosphonomethoxy)ethyl]uracils via a catalyzed coupling reaction, aiming to inhibit thymidine phosphorylase and demonstrating potential cytostatic activity (Pomeisl, Holý, & Pohl, 2007).

DNA Damage and Repair Studies

Research by Djuric, Luongo, and Harper (1991) focused on quantifying 5-(Hydroxymethyl)uracil, a product of oxidative DNA damage, suggesting its relevance in studying DNA repair mechanisms and damage due to oxidative stress (Djuric, Luongo, & Harper, 1991).

Antiviral Research

K. Danel and colleagues (1996) investigated 5-ethyl-6-benzyluracil derivatives for anti-HIV-1 activity. Their research indicated that certain derivatives were extremely potent against HIV-1, highlighting the potential of 5-(Ethylamino)-uracil derivatives in antiviral therapy (Danel et al., 1996).

Photochemical Transformations

5-Substituted uracils, including 5-(Ethylamino)-uracil, have been studied for their photochemical transformation. Krajewska and Shugar (1971) explored the irradiation of aqueous solutions of 5-ethyluracacils, revealing cleavage of the alkyl substituents and the formation of new dihydropyrimidines, which could have implications in understanding biological processes influenced by photochemical reactions (Krajewska & Shugar, 1971).

Cytological Effects in Biological Studies

Bhattacharya, De, and Choudhury (2017) evaluated the cytological effects of 5-Amino Uracil, a structural analogue of 5-(Ethylamino)-uracil, in Allium cepa L. root tip cells. Their study provided insights into the clastogenic activities and the occurrence of chromosomal abnormalities, contributing to our understanding of cellular responses to pyrimidine analogues (Bhattacharya, De, & Choudhury, 2017).

Research in HIV Inhibition

M. Baba and colleagues (1991) conducted research on 5-ethyl-6-substituted uracil analogues, finding them to be potent and selective inhibitors of HIV-1 replication in various cell cultures. This study highlighted the potential of 5-(Ethylamino)-uracil derivatives in the development of new antiviral drugs (Baba et al., 1991).

Metabolic Studies

Research by Kaul et al. (1982) on the metabolism of 5-ethyl-2′-deoxyuridine in rats identified 5-(1-hydroxyethyl) uracil as its major metabolite, providing insight into the metabolic pathways and transformations of uracil derivatives in biological systems (Kaul et al., 1982).

Alzheimer's Disease Research

Novel uracil-based inhibitors, relevant to 5-(Ethylamino)-uracil derivatives, were studied by Semenov et al. (2020) for the treatment of Alzheimer's disease. These compounds showed potential as acetylcholinesterase inhibitors, indicating the utility of uracil derivatives in neurodegenerative disease research (Semenov et al., 2020).

Antioxidant Activity Assessment

Gimadieva et al. (2015) evaluated the antioxidant activity of uracil derivatives, including 5-ethylamino-6-methyluracil. Their findings suggested that uracils with a proton-donor group at C-5 position exhibited significant antioxidant properties, contributing to the understanding of the role of these compounds in oxidative stress and potential therapeutic applications (Gimadieva et al., 2015).

Safety And Hazards

This involves studying any potential hazards associated with the compound. This can include toxicity, flammability, and any precautions that need to be taken when handling the compound .

properties

IUPAC Name

5-(ethylamino)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-7-4-3-8-6(11)9-5(4)10/h3,7H,2H2,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUUBHIVICKRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284664
Record name 5-(ethylamino)-uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Ethylamino)-uracil

CAS RN

6339-10-2
Record name NSC38190
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38190
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(ethylamino)-uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Benitez, LO Ross, L Goodman… - Journal of the American …, 1960 - ACS Publications
Two monofunctional alkylating agents, 5-(2-chloroethylamino)-uracil (V) and 5-[2-chloroethyl)-ethylamino]-uracil (VIII), were synthesized for comparison of effectiveness as antitumor …
Number of citations: 22 pubs.acs.org
KC Majumdar, U Das, NK Jana - The Journal of Organic …, 1998 - ACS Publications
A number of pyrrolo[3,2-d]pyrimidine derivatives (5a−f) were synthesized in 90−95% yields from the corresponding 5-[N-[4-(aryloxy)but-2-ynyl]-N-ethylamino]-1,3-dimethyluracils 4a−f by …
Number of citations: 55 pubs.acs.org
HB Milne, SL Razniak, RP Bayer… - Journal of the American …, 1960 - ACS Publications
S-Benzylthiocarbonyl derivatives of a number of-amino acids havebeen prepared. S-Benzylthiocarbonyl-D-and L-leucme and S-benzylthiocarbonyl-D-and L-methionine were used as …
Number of citations: 7 pubs.acs.org

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